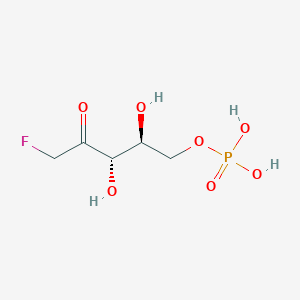![molecular formula C11H13NO3S.Na B237527 1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 126543-51-9](/img/structure/B237527.png)
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, also known as AZT, is a nucleoside analogue used in the treatment of HIV/AIDS. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987. Since then, it has been used in combination with other antiretroviral drugs to treat HIV/AIDS patients.
Mecanismo De Acción
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a nucleoside analogue that is incorporated into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it terminates the viral DNA chain and prevents further replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to reduce the viral load in HIV/AIDS patients and improve their immune function. However, it can also have adverse effects on the bone marrow, resulting in anemia and leukopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a widely used antiretroviral drug and has been extensively studied for its antiviral properties. However, its use is limited by the development of drug resistance and adverse effects on the bone marrow.
Direcciones Futuras
1. Development of new antiviral drugs that target different stages of the viral life cycle.
2. Combination therapy with 1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione and other antiretroviral drugs to reduce the development of drug resistance.
3. Study of the long-term effects of this compound on HIV/AIDS patients.
4. Development of new drugs that can overcome the adverse effects of this compound on the bone marrow.
5. Study of the potential use of this compound in the treatment of other viral infections.
Métodos De Síntesis
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can be synthesized by the reaction of 3'-azido-3'-deoxythymidine with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with hydroxylamine hydrochloride to give this compound.
Aplicaciones Científicas De Investigación
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has been extensively studied for its antiviral properties in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. This compound is also being studied as a potential treatment for other viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
126543-51-9 |
|---|---|
Fórmula molecular |
C11H13NO3S.Na |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-8(5)17)9-7(13-14-11)2-6(4-16)19-9/h3,6-7,9,16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,9+/m0/s1 |
Clave InChI |
GRAIAQOAALQBTB-JFOAVASISA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C(C[C@H](O2)CO)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N=[N+]=[N-] |
Sinónimos |
2'-azido-2',3'-dideoxythymidine 2'-N3ddThd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

